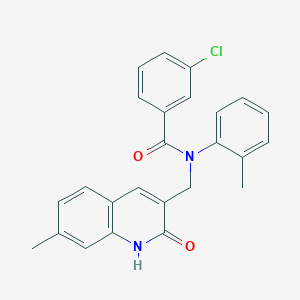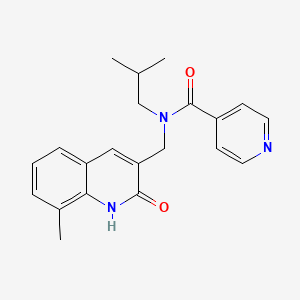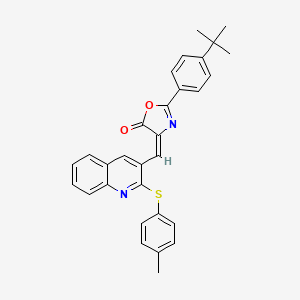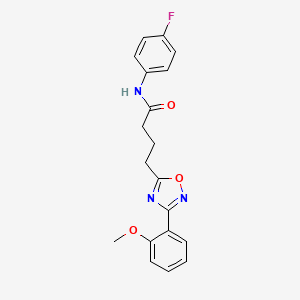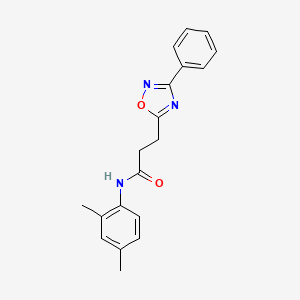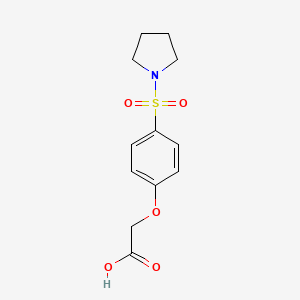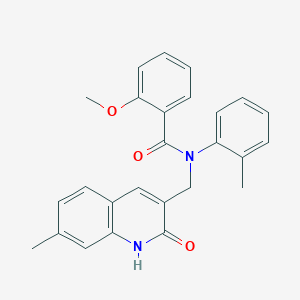
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is essential for cell division. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. These actions result in the arrest of cell cycle progression and ultimately lead to cell death.
Biochemical and Physiological Effects:
HMN-176 has been shown to have selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to have low toxicity in animal models. In addition to its anticancer properties, HMN-176 has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMN-176 in lab experiments is its ability to selectively target cancer cells, which makes it a potentially useful tool for studying cancer biology. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on HMN-176. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, more studies are needed to better understand the mechanism of action and potential side effects of HMN-176 in humans.
Synthesemethoden
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with isonicotinoyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound.
Wissenschaftliche Forschungsanwendungen
HMN-176 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in combination therapy with other anticancer agents.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-4-3-5-18-14-19(23(28)26-22(16)18)15-27(20-6-8-21(30-2)9-7-20)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJLWKSODHCTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

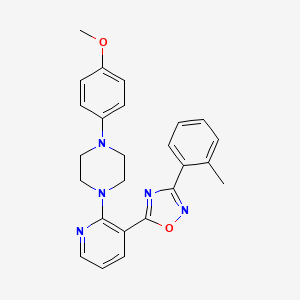
![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

